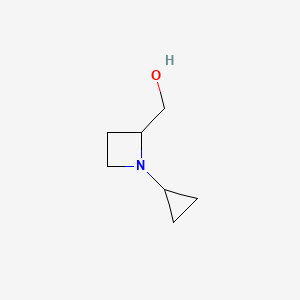

(1-Cyclopropylazetidin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

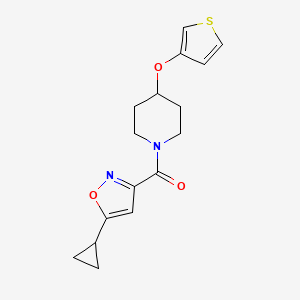

“(1-Cyclopropylazetidin-2-yl)methanol” is a chemical compound with the CAS Number: 1784914-12-0 . It has a molecular weight of 127.19 and its molecular formula is C7H13NO . It is a liquid at room temperature .

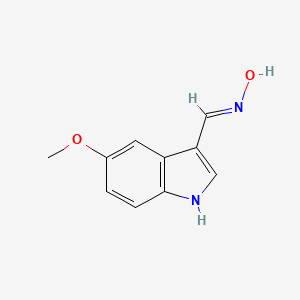

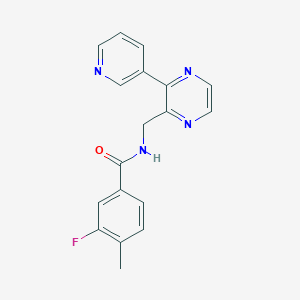

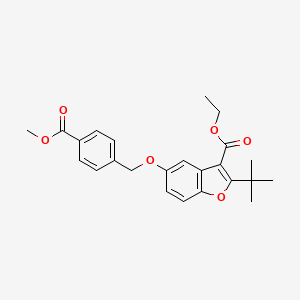

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, methanol and its derivatives are known to participate in a variety of chemical reactions. For instance, methanol can be produced via CO2 hydrogenation .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Guiding the Nitrogen Nucleophile

R. Shintani, K. Moriya, and Tamio Hayashi (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This process underscores the ability to direct the site of nucleophilic attack, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction Shintani et al., 2011.

Methanol Dehydrogenase Interaction

J. Frank and colleagues (1989) explored the interaction of cyclopropanol-inactivated methanol dehydrogenase, uncovering a mechanism that rejects the formation of free radicals. This study provides insight into enzyme inhibition by cyclopropane derivatives, contributing to understanding enzyme-catalyzed reactions and potential therapeutic applications Frank et al., 1989.

Methanopterin Structure Elucidation

P. van Beelen et al. (1984) elucidated the structure of methanopterin, a coenzyme involved in methanogenesis, using nuclear-magnetic-resonance techniques. Understanding the structure of such coenzymes is crucial for biochemistry, offering insights into the biochemical pathways of methanogenic organisms van Beelen et al., 1984.

Methanol's Role in Lipid Dynamics

Michael H. L. Nguyen and his team (2019) studied the impact of methanol on lipid dynamics, particularly in biological and synthetic membranes. Their findings underscore the significant influence of methanol on membrane composition and stability, which is essential for understanding cell survival and protein function in various biological contexts Nguyen et al., 2019.

Atmospheric Methanol Budget

B. Heikes and colleagues (2002) evaluated the atmospheric methanol budget, emphasizing methanol's role as a biogeochemically active compound and its influence on tropospheric photochemistry. This research is crucial for understanding the global carbon cycle and the environmental impact of volatile organic compounds Heikes et al., 2002.

Safety and Hazards

The safety information for “(1-Cyclopropylazetidin-2-yl)methanol” indicates that it has some hazards associated with it. The hazard statements include H227, H315, H319, and H335 . These codes correspond to specific hazard statements: H227 - Combustible liquid; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-cyclopropylazetidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFLPHSPKNEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)

![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)

![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)